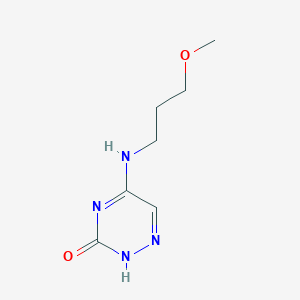
5-(3-methoxypropylamino)-2H-1,2,4-triazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-methoxypropylamino)-2H-1,2,4-triazin-3-one, also known as MPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPT is a triazine derivative that has been synthesized through a variety of methods, including microwave-assisted synthesis, and has been found to have various biochemical and physiological effects. In
Applications De Recherche Scientifique
5-(3-methoxypropylamino)-2H-1,2,4-triazin-3-one has shown potential applications in various fields of scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that this compound inhibits the growth of cancer cells, making it a potential candidate for cancer treatment. This compound has also been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Mécanisme D'action
The exact mechanism of action of 5-(3-methoxypropylamino)-2H-1,2,4-triazin-3-one is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes, including tyrosinase and acetylcholinesterase. This inhibition leads to a decrease in the production of melanin and an increase in the levels of acetylcholine, respectively.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. Studies have shown that this compound has antioxidant properties, which help to protect cells from oxidative damage. This compound has also been found to have anti-inflammatory properties, which help to reduce inflammation in the body. Additionally, this compound has been found to have neuroprotective properties, which help to protect neurons from damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-(3-methoxypropylamino)-2H-1,2,4-triazin-3-one in lab experiments is its high purity. This compound can be synthesized with a purity of up to 98%, which makes it ideal for use in various experiments. However, one of the limitations of using this compound is its low solubility in water. This can make it difficult to dissolve in aqueous solutions, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the research and development of 5-(3-methoxypropylamino)-2H-1,2,4-triazin-3-one. One of the most promising directions is in the field of cancer research. Further studies are needed to determine the exact mechanism of action of this compound and its potential as a cancer treatment. Additionally, further research is needed to explore the potential applications of this compound in the development of new antibiotics and other pharmaceuticals.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound can be synthesized through various methods, including microwave-assisted synthesis, and has been found to have various biochemical and physiological effects. While there are limitations to the use of this compound in lab experiments, its potential applications make it an exciting area of research for the future.
Méthodes De Synthèse
5-(3-methoxypropylamino)-2H-1,2,4-triazin-3-one can be synthesized through various methods, including microwave-assisted synthesis, solvent-free synthesis, and others. One of the most commonly used methods is the reaction of 3-amino-1-propanol with cyanuric chloride in the presence of triethylamine. This method yields this compound with a purity of up to 98%.
Propriétés
Formule moléculaire |
C7H12N4O2 |
|---|---|
Poids moléculaire |
184.2 g/mol |
Nom IUPAC |
5-(3-methoxypropylamino)-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C7H12N4O2/c1-13-4-2-3-8-6-5-9-11-7(12)10-6/h5H,2-4H2,1H3,(H2,8,10,11,12) |
Clé InChI |
CLGKCYVBQUXYRJ-UHFFFAOYSA-N |
SMILES |
COCCCNC1=NC(=O)NN=C1 |
SMILES canonique |
COCCCNC1=NC(=O)NN=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-butyl-2-[2-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetamide](/img/structure/B254162.png)


![methyl 2-[5-(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B254167.png)
![ethyl [5-(5-bromo-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B254169.png)
![Methyl 2-[5-(4-hydroxy-3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B254171.png)
![7-(2-chlorophenyl)-2-(2-thienyl)-3H,6H-pyrrolo[3',4':4,5][1,3]thiazolo[3,2-b][1,2,4]triazine-3,6,8(7H)-trione](/img/structure/B254176.png)

![N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B254180.png)
![3-[(2E)-2-[(4-tert-butylphenyl)methylidene]hydrazinyl]-2H-1,2,4-triazin-5-one](/img/structure/B254183.png)

![1-[[(E)-(2-hydroxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea](/img/structure/B254188.png)
![3-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N'-[1-(4-fluorophenyl)ethylidene]propanohydrazide](/img/structure/B254189.png)
